2-Chloro-N-(2,4,5-trichlorophenyl)acetamide
Description
Chemical Identity and Nomenclature
This compound is systematically identified by the Chemical Abstracts Service number 23595-42-8 and possesses the molecular formula C₈H₅Cl₄NO. The compound exhibits a molecular weight of 272.94 daltons, reflecting its substantial halogen content. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound, which precisely describes the positioning of all chlorine substituents.
The compound's chemical structure features a central acetamide functional group with a chlorine atom attached to the alpha carbon of the acetyl moiety. The nitrogen atom forms an amide bond with a heavily chlorinated phenyl ring containing three chlorine substituents at the 2, 4, and 5 positions. This structural arrangement creates a highly chlorinated molecule with distinctive electronic and steric properties that influence its chemical behavior and potential applications.
Alternative nomenclature systems have generated various synonyms for this compound, including 2,2',4',5'-tetrachloroacetanilide and acetamide, 2-chloro-N-(2,4,5-trichlorophenyl)-. The compound is also referenced in chemical databases with the molecular descriptor file number MFCD00018889, facilitating its identification across different chemical information systems. The Simplified Molecular Input Line Entry System representation is documented as O=C(NC1=CC(Cl)=C(Cl)C=C1Cl)CCl, providing a standardized format for computational chemistry applications.
Table 1: Physical and Chemical Properties of this compound
The International Chemical Identifier string InChI=1S/C8H5Cl4NO/c9-3-8(14)13-7-2-5(11)4(10)1-6(7)12/h1-2H,3H2,(H,13,14) provides a unique chemical identifier that enables precise identification across different chemical databases and computational platforms. This standardized representation facilitates accurate communication about the compound's structure in scientific literature and regulatory documentation.
Research has established that this compound exists as part of a broader family of chlorinated acetamides, with close structural relationships to compounds such as N-(2,4,5-trichlorophenyl)acetamide, which differs by the absence of the chlorine atom on the acetyl carbon. The presence of the additional chlorine atom in this compound significantly alters its chemical properties and potential reactivity compared to its less halogenated analogs.
Historical Context of Chlorinated Acetamide Research
The research landscape surrounding chlorinated acetamide compounds has evolved considerably since the early investigations into acetanilide derivatives in the late 19th century. Historical records indicate that acetanilide itself was first introduced into medical practice in 1886, following an accidental discovery at the University of Strassburg when researchers incorrectly received acetanilide instead of naphthalene for their studies. This serendipitous discovery launched extensive research into acetamide derivatives and their chemical modifications.
The development of chlorinated acetamide research gained momentum during the mid-20th century as chemists began exploring the effects of halogen substitution on organic molecules. Research conducted in the 1940s and 1950s established fundamental synthetic methodologies for introducing chlorine atoms into acetamide structures. These early investigations revealed that chlorination could dramatically alter the physical and chemical properties of acetamide compounds, leading to enhanced stability and modified reactivity patterns.
Systematic studies of chlorination mechanisms in acetanilide compounds provided crucial insights into the formation of chlorinated derivatives. Research published in chemical literature documented the kinetics and mechanisms of chlorination reactions involving acetanilide and substituted acetanilides using chloramine-T as the chlorinating agent. These studies established that chlorination reactions typically follow first-order kinetics with respect to the chlorinating agent concentration, with fractional reaction orders observed for the substrate compounds. The research demonstrated that chloride ions exhibit pronounced catalytic effects in these reactions, and investigators proposed mechanisms involving N-chloro intermediate formation followed by intermolecular rearrangement processes.
Table 2: Historical Milestones in Chlorinated Acetamide Research
The synthesis of chlorinated acetamide derivatives expanded significantly during the 1960s and subsequent decades, driven by investigations into their potential applications in various industrial sectors. Research groups developed numerous synthetic routes for introducing chlorine atoms at specific positions within acetamide structures, enabling the preparation of highly chlorinated compounds such as this compound. These synthetic advances relied heavily on condensation reactions between chlorinated anilines and chloroacetyl derivatives, utilizing coupling agents such as N,N'-carbonyldiimidazole and various organic bases to facilitate bond formation.
Contemporary research into chlorinated acetamides has continued to expand our understanding of these compounds' chemistry and potential applications. Modern synthetic approaches have incorporated advanced coupling methodologies, including the use of lutidine and O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate as coupling agents for preparing phenoxy acetamide derivatives. These developments have enabled researchers to synthesize complex chlorinated structures with high yields and purities, facilitating detailed studies of their chemical and physical properties.
The broader context of chlorinated organic compound research has also influenced acetamide investigations. Historical studies of chlorinated compounds in industrial applications, including the production of trichlorophenol derivatives and related materials, have provided valuable insights into the behavior of highly halogenated organic molecules. Research into chlorinated paraffins and other persistent organic compounds has enhanced our understanding of how chlorination affects molecular stability, environmental persistence, and chemical reactivity.
Recent investigations have focused on developing more sophisticated analytical methods for characterizing chlorinated acetamides and understanding their chemical transformations. Advanced spectroscopic techniques, including gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy, have enabled detailed structural characterization of these compounds. These analytical advances have supported more precise studies of synthetic mechanisms and reaction pathways, contributing to improved synthetic methodologies and enhanced understanding of structure-activity relationships in chlorinated acetamide systems.
Properties
IUPAC Name |
2-chloro-N-(2,4,5-trichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl4NO/c9-3-8(14)13-7-2-5(11)4(10)1-6(7)12/h1-2H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRWKOPRUXSOBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178245 | |
| Record name | Acetanilide, 2,2',4',5'-tetrachloro- | |
| Source | EPA DSSTox | |
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Molecular Weight |
272.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23595-42-8 | |
| Record name | 2,2',4',5'-Tetrachloroacetanilide | |
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| Record name | 23595-42-8 | |
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| Record name | Acetanilide, 2,2',4',5'-tetrachloro- | |
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| Record name | 23595-42-8 | |
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| Record name | 2,2',4',5'-TETRACHLOROACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
2-Chloro-N-(2,4,5-trichlorophenyl)acetamide can be synthesized using benzoyl chloride and 2,4,5-trichloroaniline as raw materials . The synthetic route involves the following steps:
- Benzoyl chloride is reacted with a base to produce benzamide.
- 2,4,5-Trichloroaniline is added to the dichloromethane solvent and reacted with benzamide to obtain the target product .
Industrial production methods typically follow similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and purity.
Chemical Reactions Analysis
2-Chloro-N-(2,4,5-trichlorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Key Characteristics
- Molecular Weight: 272.94 g/mol
- CAS Number: 23595-42-8
- Physical State: Solid
- Hazard Classification: Irritant
Chemistry
In the field of chemistry, 2-Chloro-N-(2,4,5-trichlorophenyl)acetamide serves as an important intermediate in the synthesis of various organic compounds. It is utilized as a reagent in nucleophilic substitution reactions due to the presence of chlorine atoms in its structure. The compound can also undergo oxidation and reduction reactions under specific conditions.
Biological Research
The compound is studied for its potential biological effects, particularly in agricultural applications as a herbicide. It inhibits plant growth by disrupting essential biochemical pathways that are crucial for cellular processes. The specific molecular targets involved in this mechanism are still under investigation but are believed to affect protein synthesis and enzyme activity critical for plant survival .
Herbicidal Effects
Research indicates that this compound exhibits significant herbicidal properties against various weed species. Its efficacy depends on concentration and the specific plant species targeted. Studies have shown that it effectively inhibits the growth of certain weeds by interfering with their metabolic processes .
Industrial Applications
In the agricultural sector, this compound is predominantly used in the formulation of pesticides and herbicides. Its effectiveness in controlling unwanted vegetation contributes to increased agricultural productivity .
Case Studies and Research Findings
Several studies have explored the biological activity and efficacy of this compound:
- Herbicidal Efficacy Study : A study demonstrated that varying concentrations of this compound significantly inhibited the growth of specific weed species compared to control groups. The results indicated a dose-dependent response where higher concentrations led to greater inhibition .
- Mechanism of Action Investigation : Research focused on elucidating the mechanism by which this compound disrupts plant growth revealed interference with protein synthesis pathways. This disruption was linked to observable physiological changes in treated plants .
- Comparative Toxicity Assessment : A comparative study assessed the toxicity levels of various trichlorophenyl derivatives on non-target organisms. It was found that while effective as a herbicide, careful consideration must be given to its environmental impact due to potential toxicity to beneficial flora and fauna .
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,4,5-trichlorophenyl)acetamide involves its interaction with specific molecular targets in plants. It inhibits the growth of plants by interfering with essential biochemical pathways, leading to the disruption of cellular processes and ultimately causing plant death. The exact molecular targets and pathways involved are still under investigation, but it is known to affect the synthesis of vital proteins and enzymes .
Comparison with Similar Compounds
Substituent Position and Crystal Symmetry
The position and number of chlorine atoms on the phenyl ring and acetamide side chain significantly influence crystal packing. Key comparisons include:
| Compound | Phenyl Substitution | Side Chain Substitution | Crystal System | Space Group | Melting Point (°C) |
|---|---|---|---|---|---|
| N245TCPCA | 2,4,5-Cl₃ | CH₂Cl | Monoclinic | P2₁/n | 180 |
| N246TCPCA | 2,4,6-Cl₃ | CH₂Cl | Orthorhombic | Pmc2₁ | 175–178 |
| N245TCPTCA | 2,4,5-Cl₃ | CCl₃ | Orthorhombic | Pmc2₁ | 119 |
| N246TCPTCA | 2,4,6-Cl₃ | CCl₃ | Triclinic | P-1 | 122–124 |
| N-(Phenyl)acetamide (NPA) | None | CH₃ | Monoclinic | P2₁/c | 114–116 |
Key Observations :
- Ring Substitution: Changing the phenyl substitution from 2,4,6-trichloro (N246TCPCA) to 2,4,5-trichloro (N245TCPCA) alters the crystal system from orthorhombic to monoclinic due to differences in molecular symmetry and Cl···Cl interactions .
- Side Chain Substitution : Replacing the CH₂Cl group in N245TCPCA with CCl₃ (forming N245TCPTCA) reduces the melting point (119°C vs. 180°C) and shifts the crystal system to orthorhombic. This is attributed to weaker hydrogen bonding and increased steric hindrance from the bulky CCl₃ group .
- N-Chlorination : N-Chlorination of N245TCPCA (forming NC245TCPCA) changes the space group to P2₁/c and introduces a planar amide group, altering dihedral angles and hydrogen-bonding networks .
Bond Parameters and Electronic Effects
Comparative bond lengths and angles (Table 4, ):
| Parameter | N245TCPCA | N246TCPCA | N245TCPTCA | NPA |
|---|---|---|---|---|
| C–O Bond Length (Å) | 1.228 | 1.225 | 1.231 | 1.235 |
| N–C Bond Length (Å) | 1.357 | 1.352 | 1.360 | 1.344 |
| Amide Dihedral Angle (°) | 15.2 | 12.8 | 18.5 | 10.4 |
Key Observations :
- Electron-Withdrawing Effects : Chlorine substituents shorten the C–O bond (1.228 Å in N245TCPCA vs. 1.235 Å in NPA) due to increased electron withdrawal, enhancing carbonyl polarization .
- Steric Effects : The 2,4,5-trichloro substitution in N245TCPCA increases the amide dihedral angle (15.2°) compared to NPA (10.4°), reducing conjugation between the phenyl ring and amide group .
Functional Comparisons with Non-Acetamide Analogues
While structurally distinct, compounds like N-(5-Chloro-2-methylphenyl)-2-(2,4,5-trichlorophenoxy)acetamide (CAS 433963-39-4) and 2,2,2-Trichloro-N-(2,5-dichlorophenyl)acetamide (CAS 33715-64-9) highlight broader trends:
- Phenoxy vs. Acetamide Groups: Phenoxy-containing derivatives exhibit lower melting points and increased lipophilicity, favoring herbicidal activity .
- Herbicidal Analogues : Alachlor (N-(2,6-diethylphenyl)-N-methoxymethylacetamide) and pretilachlor (N-(2,6-diethylphenyl)-N-propoxyethylacetamide) demonstrate how methoxy or propoxy groups enhance soil mobility and bioactivity compared to purely chlorinated acetamides .
Biological Activity
2-Chloro-N-(2,4,5-trichlorophenyl)acetamide, commonly known as a trichloroacetanilide, is a synthetic organic compound characterized by its unique structure featuring a trichlorophenyl group attached to an acetamide moiety. This compound has garnered attention due to its potential biological activities, particularly in agricultural and medicinal applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for future studies.
The molecular formula of this compound is CHClNO. Its structure includes three chlorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological interactions.
The mechanism of action of this compound primarily involves its interaction with specific biochemical pathways in plants. The compound acts as a herbicide , inhibiting plant growth by disrupting essential biochemical processes. It interferes with the synthesis of vital proteins and enzymes necessary for plant survival. The exact molecular targets are still under investigation; however, it is known to affect pathways related to cell division and growth regulation.
Herbicidal Effects
Research indicates that this compound exhibits significant herbicidal properties. It is effective against various weed species by inhibiting their growth and development. Studies have shown that the compound's efficacy is influenced by its concentration and the specific plant species targeted.
Toxicity and Safety
While the compound demonstrates potent herbicidal activity, it also raises concerns regarding toxicity to non-target organisms. Toxicological studies have indicated that exposure to high concentrations can lead to adverse effects on aquatic life and beneficial insects. Therefore, understanding its ecological impact is crucial for safe application in agricultural practices.
Case Studies
Research Findings
Recent studies have explored various aspects of this compound:
- Synthesis and Characterization : The compound has been synthesized using standard organic chemistry techniques. Its physical properties have been characterized using spectroscopy and chromatography methods.
- Biological Activity Assessment : Various assays have been conducted to evaluate its herbicidal activity against specific weed species. Results indicate a strong correlation between chlorine substitution patterns and biological efficacy.
- Potential Therapeutic Applications : While primarily used as a herbicide, ongoing research aims to explore its potential therapeutic applications in medicine due to its structural similarities with other bioactive compounds .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Chloro-N-(2,4,5-trichlorophenyl)acetamide, and how is purity ensured?
- Methodology :
- Synthesis : React 2,4,5-trichloroaniline with 2-chloroacetyl chloride in acetone under controlled conditions. Alternatively, use chloroacetic acid with phosphoryl chloride (POCl₃) for side-chain chlorination .
- Purification : Recrystallize the crude product multiple times from ethanol to remove unreacted starting materials and byproducts.
- Validation : Confirm purity via melting point analysis (literature: 180°C) and spectroscopic techniques (IR, NMR) .
- Key Data :
- Melting point: 180°C (N245TCPCA), 119°C (N245TCPTCA) .
- IR peaks: Amide C=O stretch (~1650 cm⁻¹), N-H bend (~1550 cm⁻¹) .
Q. What characterization techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- Spectroscopy : Use IR to identify functional groups (amide, C-Cl bonds) and NMR (¹H/¹³C) to confirm substitution patterns .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- X-ray Diffraction (XRD) : Determine crystal lattice parameters (e.g., monoclinic symmetry for N245TCPCA: a = 4.732 Å, b = 29.522 Å) .
Advanced Research Questions
Q. How do structural modifications (e.g., N-chlorination, side-chain substitutions) alter the compound’s crystallographic and electronic properties?
- Methodology :
- Crystal Engineering : Compare XRD data of derivatives (e.g., N245TCPCA vs. NC245TCPCA). N-chlorination shifts space groups from P21/n to P21/c and increases bond angles at the amide nitrogen .
- Computational Modeling : Use density functional theory (DFT) to correlate substituent effects (e.g., electron-withdrawing Cl groups) with charge distribution and dipole moments .
- Key Findings :
- N-chlorination reduces hydrogen-bonding capacity, altering crystal packing .
- Side-chain trichlorination (CCl₃) increases molecular rigidity, affecting melting points .
Q. How can contradictory bioactivity data for structurally similar chloroacetamides be resolved?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare bioassay results (e.g., antibacterial, phytotoxic) with substituent positions. For example, 2,4,5-trichloro substitution may enhance lipid solubility vs. 2,4,6-isomers .
- Meta-Analysis : Cross-reference toxicity studies (e.g., human blood cell assays) with environmental persistence data to identify confounding factors .
Q. What experimental designs are optimal for studying environmental degradation pathways?
- Methodology :
- Photolysis/Hydrolysis Studies : Expose the compound to UV light (λ = 254–310 nm) or aqueous buffers (pH 4–9) and track degradation via HPLC or GC-MS .
- Soil Microcosms : Analyze metabolite formation (e.g., trichlorophenol derivatives) using LC-QTOF-MS .
- Key Insight : The compound’s stability in UV light (up to 310 nm) suggests slow photodegradation in natural settings .
Q. How can computational tools predict reactivity in synthetic or biological systems?
- Methodology :
- Molecular Docking : Simulate interactions with biological targets (e.g., acetylcholinesterase) using AutoDock Vina. Parameterize force fields with XRD-derived geometries .
- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., Cl atoms at 2,4,5-positions) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
